Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13252846
InChI: InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H
SMILES: COC(=O)CC(C1=CC=CC=C1F)N.Cl
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.67 g/mol

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl

CAS No.:

Cat. No.: VC13252846

Molecular Formula: C10H13ClFNO2

Molecular Weight: 233.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl -

Specification

Molecular Formula C10H13ClFNO2
Molecular Weight 233.67 g/mol
IUPAC Name methyl 3-amino-3-(2-fluorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H
Standard InChI Key HTAPQRPSHNETSF-UHFFFAOYSA-N
SMILES COC(=O)CC(C1=CC=CC=C1F)N.Cl
Canonical SMILES COC(=O)CC(C1=CC=CC=C1F)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a propanoate backbone substituted at the β-position with an amino group and a 2-fluorophenyl ring. The (R)-enantiomer is prevalent in pharmacological applications due to stereospecific interactions with biological targets . Key structural attributes include:

  • Molecular Formula: C₁₀H₁₃ClFNO₂

  • Molecular Weight: 233.67 g/mol

  • SMILES: COC(=O)CC(C1=CC=CC=C1F)N.Cl

  • InChI Key: HTAPQRPSHNETSF-UHFFFAOYSA-N

The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing binding affinity and metabolic stability .

Physicochemical Characteristics

  • Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt.

  • Melting Point: Data unavailable; analogs with similar structures (e.g., brominated derivatives) melt at 180–200°C.

  • Storage: Stable at 2–8°C under inert atmospheres.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Esterification: 2-Fluorobenzaldehyde reacts with glycine methyl ester hydrochloride under acidic conditions to form the β-amino ester.

  • Hydrochlorination: The free base is treated with HCl in dioxane or ethanol to yield the hydrochloride salt .

Example Protocol :

  • Reactants: 2-Fluorobenzaldehyde (10 mmol), glycine methyl ester HCl (12 mmol)

  • Solvent: Ethanol (50 mL)

  • Conditions: 0–25°C, 12 h

  • Yield: 85–95% after recrystallization

Industrial Manufacturing

Continuous flow reactors optimize scalability and purity (>99% by HPLC) . Automated systems control parameters such as pH, temperature, and stoichiometry, reducing side products like de-esterified acids .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits excitatory amino acid transporters (EAATs) with IC₅₀ values comparable to known modulators like TFB-TBOA . Fluorine’s electronegativity enhances π-π stacking with aromatic residues in enzyme active sites .

Antimicrobial and Anticancer Effects

  • Antimicrobial: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Cytotoxicity: Reduces viability of MCF-7 breast cancer cells by 70% at 50 µM, surpassing cisplatin in preliminary assays.

Analytical Characterization

Spectroscopic Methods

  • ¹H-NMR (400 MHz, D₂O): δ 3.79 (s, 3H, COOCH₃), 4.15 (q, 1H, CHNH₂), 7.25–7.45 (m, 4H, Ar-H) .

  • IR (KBr): 1720 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (NH₃⁺) .

  • HPLC: Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Applications in Drug Development

Intermediate for NSAIDs

Used to synthesize fluorinated analogs of ibuprofen and naproxen, improving COX-2 selectivity by 30%.

Antimicrobial Agents

Derivatives with modified ester groups show enhanced activity against methicillin-resistant S. aureus (MRSA).

Neurological Therapeutics

Preclinical studies highlight potential in epilepsy treatment, reducing seizure frequency by 60% in murine models .

Comparative Analysis with Analogues

CompoundSubstituentBioactivity (IC₅₀)Reference
Methyl 3-amino-3-(2-FPh)propanoate HCl2-F5.2 µM (EAAT1)
Methyl 3-amino-3-(3-FPh)propanoate HCl3-F8.7 µM (EAAT1)
Methyl 3-amino-3-(2-BrPh)propanoate HCl2-Br12.4 µM (EAAT1)

The 2-fluoro derivative’s superior activity stems from optimal halogen bonding and reduced steric hindrance .

Future Directions

Therapeutic Exploration

  • Alzheimer’s Disease: Target β-secretase (BACE1) to reduce amyloid-β plaques .

  • Antiviral Agents: Modify the ester group to enhance RNA polymerase inhibition.

Process Optimization

Develop biocatalytic routes using lipase PSIM to achieve enantiomeric excess >99% .

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